3,4,5-TRIMETHOXY-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-14-8-11(9-15(24-2)16(14)25-3)17(22)21-18-20-13(10-26-18)12-6-4-5-7-19-12/h4-10H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRCEVRHAKKQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other anticancer agents like voreloxin .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Benzamide Derivatives with Varied Heterocyclic Substituents
(a) 3,4,5-TRIMETHOXY-N-(4-(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)PHENYL)BENZAMIDE
- Structural Difference : Replaces the pyridyl-thiazole group with an imidazopyridine-phenyl moiety.
- This could improve binding affinity but may reduce metabolic stability due to increased polarity .
(b) 3,4,5-TRIMETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE
- Structural Difference : Incorporates a sulfamoyl linker between the phenyl ring and thiazole.
- Functional Implications : The sulfamoyl group adds polarity, likely improving aqueous solubility. However, this modification may hinder membrane permeability, limiting cellular uptake compared to the direct pyridyl-thiazole linkage in the target compound .
(c) N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE
- Structural Difference : Features a saturated tetrahydrobenzothiazole ring instead of an aromatic thiazole.
- However, reduced aromaticity may weaken π-π stacking interactions with target proteins, lowering binding efficiency .
Heterocyclic Modifications in Related Scaffolds
(a) Quinoxaline-Linked Thiadiazole/Triazole Derivatives
- Example: (5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides ().
- Comparison: The quinoxaline-thiadiazole system introduces a planar, electron-deficient heterocycle, which may favor intercalation with DNA or interaction with ATP-binding pockets in kinases. In contrast, the pyridyl-thiazole group in the target compound offers a smaller, more flexible binding motif .
(b) Bipyrimidinyl and Trifluoromethyl-Substituted Benzamides
- Example: N-[3-(4,5'-BIPYRIMIDIN-2-YLAMINO)-4-METHYLPHENYL]-4-{[(3S)-3-(DIMETHYLAMINO)PYRROLIDIN-1-YL]METHYL}-3-(TRIFLUOROMETHYL)BENZAMIDE ().
- Comparison : The bipyrimidinyl group and trifluoromethyl substitution introduce steric bulk and electron-withdrawing effects. This could enhance metabolic stability but reduce solubility compared to the trimethoxy-pyridyl-thiazole system .
Physicochemical Properties
*Values estimated based on structural features and analogous compounds.
Hypothetical Structure-Activity Relationships (SAR)
- Pyridyl-Thiazole vs.
- Sulfamoyl Linker : Enhances solubility but may restrict intracellular activity due to poor passive diffusion.
- Saturated Heterocycles : Increased lipophilicity improves tissue penetration but reduces binding specificity.
Methodological Considerations
Crystallographic studies using SHELX programs (e.g., SHELXL, SHELXS) are commonly employed for structural determination of benzamide derivatives, enabling precise analysis of hydrogen-bonding patterns and molecular conformations . Spectral techniques (e.g., NMR, IR) referenced in and are critical for verifying synthetic outcomes and isomerization behaviors in related compounds .
Q & A
Q. What are the optimal synthetic pathways and characterization techniques for synthesizing 3,4,5-TRIMETHOXY-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE with high purity?
Answer: The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : React 4-aminopyridine derivatives with thiourea or thioamide precursors in the presence of α-haloketones to construct the thiazole core .
Benzamide Coupling : Use coupling agents like EDCI or DCC to link the 3,4,5-trimethoxybenzoyl chloride to the thiazole-2-amine intermediate under inert conditions .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for purity.
Characterization : Confirm structure via / NMR (DMSO-d6), high-resolution mass spectrometry (HRMS), and elemental analysis. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers validate the compound’s structural integrity using crystallographic methods?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Use slow evaporation of a saturated DCM/methanol solution to grow crystals.
- Data Collection : Employ synchrotron radiation or a laboratory diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL (for small molecules) to refine atomic coordinates, thermal parameters, and hydrogen bonding networks. The software’s robustness in handling high-resolution data ensures accurate bond length/angle measurements .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced biological activity?
Answer: SAR strategies include:
- Substituent Variation : Replace the pyridinyl group with other heterocycles (e.g., imidazo[4,5-b]pyridine) to modulate steric/electronic effects .
- Trimethoxy Modifications : Test analogs with mono- or di-methoxy groups to assess the role of methoxy positioning in target binding .
- Thiazole Core Optimization : Introduce methyl or nitro groups at the 4-position of the thiazole to evaluate conformational stability .
Methodology : Synthesize derivatives, screen via in vitro assays (e.g., kinase inhibition), and correlate activity with computational docking results (AutoDock Vina) .
Q. What computational approaches are effective in predicting this compound’s interactions with histone deacetylases (HDACs)?
Answer:
Molecular Docking : Use HDAC8 (PDB ID: 1T69) as a template. Prepare the protein (remove water, add polar hydrogens) and ligand (generate 3D conformers with Open Babel). Docking with Glide SP/XP scoring identifies key interactions (e.g., zinc coordination by the thiazole sulfur) .
MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and hydrogen bonding patterns (e.g., between the benzamide carbonyl and Arg37) .
Q. How can researchers resolve contradictions in reported toxicity data across in vitro and in vivo models?
Answer:
- In Vitro : Perform MTT assays on HepG2 cells (IC50) and compare with Ames test results for mutagenicity.
- In Vivo : Conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring liver/kidney histopathology and plasma biomarkers (ALT, creatinine) .
- Mechanistic Insight : Use transcriptomics (RNA-seq) to identify off-target pathways (e.g., CYP450 inhibition) that explain discrepancies .
Q. What methodologies are recommended for analyzing hydrogen bonding patterns in the compound’s solid-state structure?
Answer:
Q. How can crystallographic twinning affect the refinement of this compound’s structure, and how is it addressed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
